5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one
Overview
Description
5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of chloro and methoxy substituents on the quinazolinone core can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chloro-6,7-dimethoxybenzamide.
Cyclization Reaction: The benzamide undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the quinazolinone ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems such as high-performance liquid chromatography (HPLC) for efficient purification.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted quinazolinones.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinazolinones.
Scientific Research Applications
5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic compounds.
Material Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one involves:
Molecular Targets: The compound may interact with various molecular targets such as enzymes, receptors, and nucleic acids.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Binding Interactions: The chloro and methoxy substituents can enhance binding interactions with target proteins, leading to increased biological activity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazolin-4(3H)-one: Lacks the chloro substituent, which may result in different biological activities.
5-Chloroquinazolin-4(3H)-one: Lacks the methoxy substituents, affecting its chemical properties and reactivity.
6,7-Dimethoxy-2-phenylquinazolin-4(3H)-one: Contains a phenyl group at the 2-position, which can alter its pharmacological profile.
Uniqueness
5-Chloro-6,7-dimethoxyquinazolin-4(3H)-one is unique due to the presence of both chloro and methoxy substituents, which can synergistically enhance its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-chloro-6,7-dimethoxy-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-6-3-5-7(8(11)9(6)16-2)10(14)13-4-12-5/h3-4H,1-2H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFLIOBGIKOXTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)N=CNC2=O)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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